molecular formula C21H20N2O3 B11473699 1,6-bis(4-methoxyphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one

1,6-bis(4-methoxyphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one

Cat. No.: B11473699
M. Wt: 348.4 g/mol
InChI Key: JOAYRYZGWGNMRS-UHFFFAOYSA-N
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Description

1,6-bis(4-methoxyphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one is an organic compound that belongs to the class of indazoles Indazoles are heterocyclic aromatic organic compounds that contain a fused benzene and pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-bis(4-methoxyphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one typically involves the condensation of 1,2-bis(4-methoxyphenyl)ethane-1,2-dione with hydrazine derivatives. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the indazole ring, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,6-bis(4-methoxyphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the methoxyphenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

1,6-bis(4-methoxyphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,6-bis(4-methoxyphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,6-bis(4-methoxyphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one is unique due to its specific indazole core structure and the presence of methoxyphenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H20N2O3

Molecular Weight

348.4 g/mol

IUPAC Name

1,6-bis(4-methoxyphenyl)-6,7-dihydro-5H-indazol-4-one

InChI

InChI=1S/C21H20N2O3/c1-25-17-7-3-14(4-8-17)15-11-20-19(21(24)12-15)13-22-23(20)16-5-9-18(26-2)10-6-16/h3-10,13,15H,11-12H2,1-2H3

InChI Key

JOAYRYZGWGNMRS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC3=C(C=NN3C4=CC=C(C=C4)OC)C(=O)C2

Origin of Product

United States

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